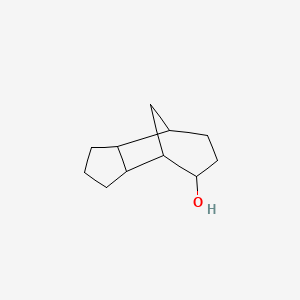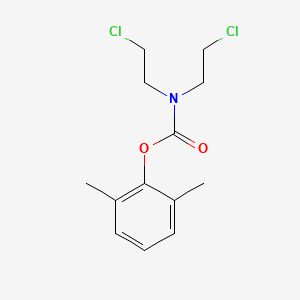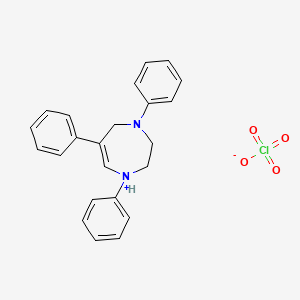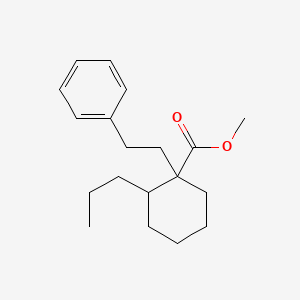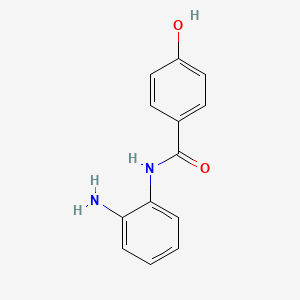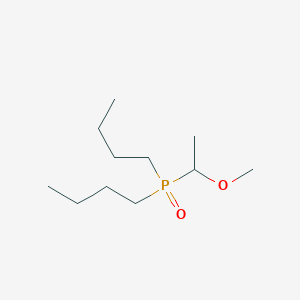
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane is a chemical compound with the molecular formula C11H25O2P . It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to an oxygen atom, two butyl groups, and a 1-methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine with 1-methoxyethanol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the oxidation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atom in the compound can form stable complexes with transition metals, which can then undergo various catalytic transformations. The methoxyethyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar compounds to Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane include other phosphine oxides such as:
Dibutylphosphine oxide: Lacks the methoxyethyl group, making it less versatile in certain reactions.
Tributylphosphine oxide: Contains three butyl groups, which can affect its steric and electronic properties.
Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane: Similar structure but with a different methoxyethyl group, leading to variations in reactivity and applications.
This compound stands out due to its specific combination of functional groups, which provides a unique balance of reactivity and stability, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
62456-57-9 |
|---|---|
Fórmula molecular |
C11H25O2P |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
1-[butyl(1-methoxyethyl)phosphoryl]butane |
InChI |
InChI=1S/C11H25O2P/c1-5-7-9-14(12,10-8-6-2)11(3)13-4/h11H,5-10H2,1-4H3 |
Clave InChI |
LVNOQNHUWOQOHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


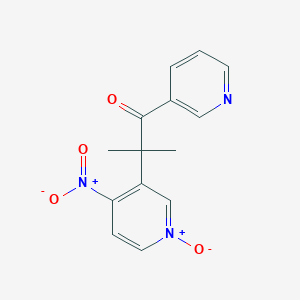
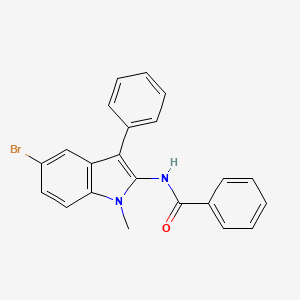
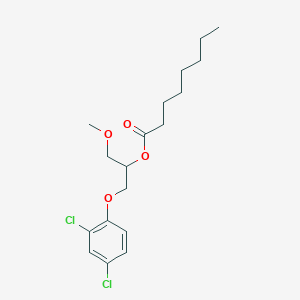
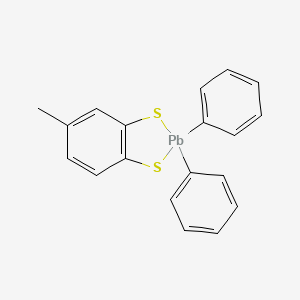
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
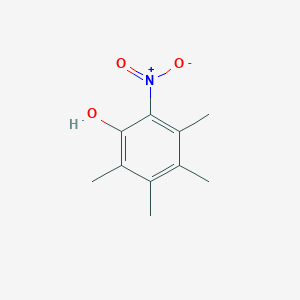
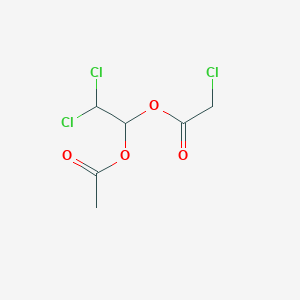
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
